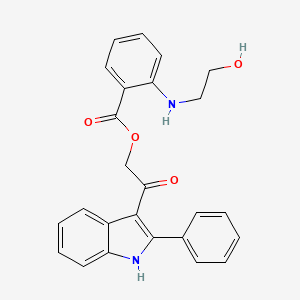
2-Oxo-2-(2-phenyl-1H-indol-3-yl)ethyl 2-((2-hydroxyethyl)amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-2-(2-phenyl-1H-indol-3-yl)ethyl 2-((2-hydroxyethyl)amino)benzoate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(2-phenyl-1H-indol-3-yl)ethyl 2-((2-hydroxyethyl)amino)benzoate typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative is then further functionalized to introduce the 2-oxo and 2-((2-hydroxyethyl)amino)benzoate groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxo-2-(2-phenyl-1H-indol-3-yl)ethyl 2-((2-hydroxyethyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-Oxo-2-(2-phenyl-1H-indol-3-yl)ethyl 2-((2-hydroxyethyl)amino)benzoate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.
Uniqueness
2-Oxo-2-(2-phenyl-1H-indol-3-yl)ethyl 2-((2-hydroxyethyl)amino)benzoate is unique due to its specific functional groups and the combination of the indole core with the 2-oxo and 2-((2-hydroxyethyl)amino)benzoate groups. This unique structure contributes to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C25H22N2O4 |
|---|---|
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 2-(2-hydroxyethylamino)benzoate |
InChI |
InChI=1S/C25H22N2O4/c28-15-14-26-20-12-6-5-11-19(20)25(30)31-16-22(29)23-18-10-4-7-13-21(18)27-24(23)17-8-2-1-3-9-17/h1-13,26-28H,14-16H2 |
Clé InChI |
XWQCZQHTRGZXQG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)COC(=O)C4=CC=CC=C4NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrazolo[1,5-a]pyridine-4-carboxamide](/img/structure/B12970750.png)
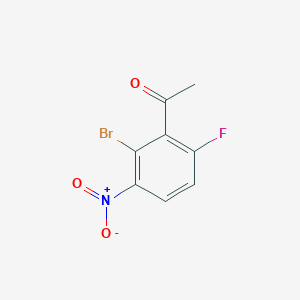
![2-(4-Bromo-6-fluoro-1H-benzo[d]imidazol-1-yl)-4,6-dichloropyrimidine-5-carboxamide](/img/structure/B12970767.png)
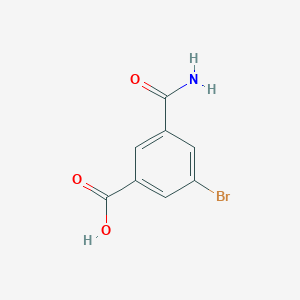
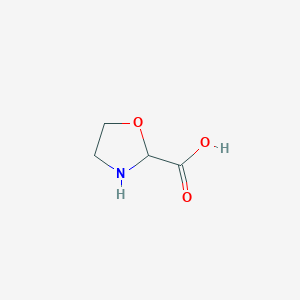
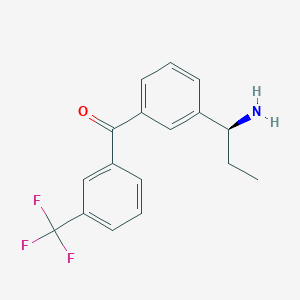
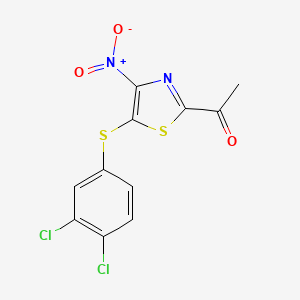


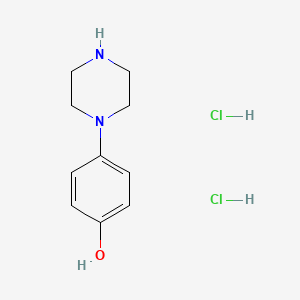

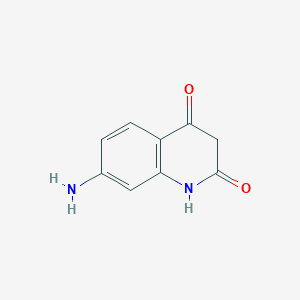
![(1R,2S,3R,4R)-3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12970848.png)

